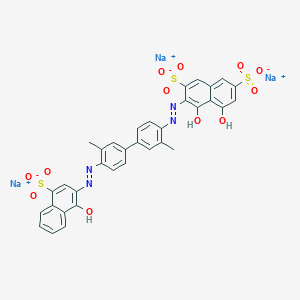Dianil Blue 2R
CAS No.: 5442-09-1
Cat. No.: VC3873428
Molecular Formula: C34H23N4Na3O12S3
Molecular Weight: 844.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5442-09-1 |
|---|---|
| Molecular Formula | C34H23N4Na3O12S3 |
| Molecular Weight | 844.7 g/mol |
| IUPAC Name | trisodium;4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C34H26N4O12S3.3Na/c1-17-11-19(7-9-25(17)35-37-27-16-29(52(45,46)47)23-5-3-4-6-24(23)33(27)40)20-8-10-26(18(2)12-20)36-38-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-28(39)31(21)34(32)41;;;/h3-16,39-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
| Standard InChI Key | QGYWSPFTRKORPY-UHFFFAOYSA-K |
| SMILES | CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Dianil Blue 2R, systematically named trisodium 4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate, belongs to the azo dye class. Its structure features two diazenyl groups (-N=N-) linking aromatic moieties, which are functionalized with sulfonate (-SO) and hydroxyl (-OH) groups. These substituents enhance water solubility and facilitate binding to cellulose .
Molecular Formula and Weight
The compound’s molecular formula reflects a complex arrangement of 34 carbon, 23 hydrogen, and 4 nitrogen atoms, complemented by three sodium counterions and three sulfonate groups. Its molecular weight of 844.7 g/mol places it among mid-sized direct dyes, balancing solubility and fiber affinity.
Spectroscopic and Structural Data
The Standard InChI key (QGYWSPFTRKORPY-UHFFFAOYSA-K) and SMILES notation (CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]) provide precise descriptors for its stereochemistry. The presence of conjugated π-systems contributes to its intense blue hue, with absorbance maxima typically in the 580–620 nm range.
Synthesis and Industrial Production
While detailed synthetic protocols for Dianil Blue 2R are proprietary, its preparation likely involves diazotization and coupling reactions common to azo dyes. A proposed pathway includes:
-
Diazotization of 4-amino-3-methylbenzenesulfonic acid.
-
Coupling with naphthalene derivatives bearing hydroxyl and sulfonate groups.
Industrial-scale production emphasizes cost-efficiency, with yields optimized by controlling pH and temperature during coupling. Waste streams rich in sulfonated intermediates necessitate advanced oxidation processes to mitigate environmental harm.
Applications in Textile and Paper Industries
Textile Dyeing
Dianil Blue 2R is predominantly used for dyeing cotton, achieving wash-fastness ratings of 3–4 (ISO scale) due to strong cellulose interactions. Its application involves:
Comparative studies with Direct Blue 49 (CAS 6426-73-9) reveal that Dianil Blue 2R offers superior brightness but lower alkali resistance, limiting its use in high-pH environments .
Paper Dyeing
In paper manufacturing, Dianil Blue 2R imparts uniform coloration to cellulose fibers. Its affinity for paper is lower than for textiles, requiring 10–15% higher dye concentrations to achieve similar intensity.
Comparative Analysis with Similar Dyes
| Property | Dianil Blue 2R | Direct Blue 49 | Reactive Blue 2 |
|---|---|---|---|
| CAS No. | 5442-09-1 | 6426-73-9 | 12236-82-7 |
| Molecular Weight | 844.7 g/mol | 934.73 g/mol | 817.1 g/mol |
| Wash Fastness (ISO) | 3–4 | 2–3 | 4–5 |
| Primary Application | Cotton, paper | Cotton | Cotton, nylon |
| Binding Mechanism | Direct | Direct | Covalent |
Dianil Blue 2R’s moderate fastness and cost-effectiveness position it as a niche alternative to high-performance reactive dyes like Reactive Blue 2 (CAS 12236-82-7), which form covalent bonds but require alkaline conditions .
Future Directions and Research Gaps
Despite its industrial relevance, critical gaps persist in:
-
Toxicokinetics: Metabolism and chronic exposure effects in aquatic organisms.
-
Advanced Treatment: Development of bioaugmentation strategies using azo-reductase-producing bacteria.
-
Alternatives: Exploration of anthraquinone-based dyes to reduce environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume